1,2-Diphenylcyclopropane

Electron-transfer photochemistry Cyclic voltammetry Radical cation energetics

1,2-Diphenylcyclopropane (DPCP, CAS 29881-14-9, molecular formula C₁₅H₁₄, MW 194.28) is a diaryl-substituted cyclopropane existing as cis and trans geometric isomers, both of which are chiral. Commercially supplied predominantly as a cis + trans isomeric mixture at 97% purity (Thermo Scientific/Alfa Aesar portfolio), it is a clear dark yellow to orange liquid with a boiling point of 175–177 °C (at 14 mmHg), density of 1.02 g/cm³, and refractive index of ~1.595.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 29881-14-9
Cat. No. B6335939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylcyclopropane
CAS29881-14-9
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2
InChIKeyZSIYTDQNAOYUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylcyclopropane (CAS 29881-14-9): Stereochemically Defined Cyclopropane Scaffold for Redox, Photochemical, and Polymer Crosslinking Research


1,2-Diphenylcyclopropane (DPCP, CAS 29881-14-9, molecular formula C₁₅H₁₄, MW 194.28) is a diaryl-substituted cyclopropane existing as cis and trans geometric isomers, both of which are chiral . Commercially supplied predominantly as a cis + trans isomeric mixture at 97% purity (Thermo Scientific/Alfa Aesar portfolio), it is a clear dark yellow to orange liquid with a boiling point of 175–177 °C (at 14 mmHg), density of 1.02 g/cm³, and refractive index of ~1.595 [1]. The compound serves as a conformationally restricted bichromophore, a strained-ring substrate for electron-transfer and oxidation studies, and a thermally crosslinkable monomeric unit in high-performance polymer synthesis [2].

Why 1,2-Diphenylcyclopropane Cannot Be Swapped with 1,2-Diphenylethane, Diphenylacetylene, or 2,3-Diphenyloxirane in Critical Research and Industrial Workflows


Although several diaryl-bridged compounds share superficial structural similarities, their electronic and steric properties diverge sharply under operational conditions. Replacing DPCP with the flexible 1,2-diphenylethane eliminates the ring-strain-driven redox activity and the rigid bichromophoric geometry essential for exciton coupling studies [1]. Substituting DPCP with diphenylacetylene in thermally crosslinkable polyimides alters the crosslinking mechanism and the achievable Tg increase [2]. The oxygen-containing diphenyloxirane analog exhibits measurably higher oxidation potentials due to inductive electron withdrawal, disqualifying it as a direct redox surrogate [3]. Procurement of the mixed cis/trans DPCP isomer product vs. an isolated single isomer further carries distinct implications for stereochemical outcome reproducibility across photoisomerization, radical cation, and asymmetric induction investigations.

Quantitative Head-to-Head Evidence: Where 1,2-Diphenylcyclopropane Demonstrates Measurable Differentiation from Its Closest Structural Analogs


Oxidation Potential Comparison: 1,2-Diphenylcyclopropane Isomers Require Lower Oxidation Overpotential than 2,3-Diphenyloxirane Isomers

The oxidation potentials of cis- and trans-1,2-diphenylcyclopropane (DPCP) were directly compared with those of cis- and trans-2,3-diphenyloxirane using three independent techniques: cyclic voltammetry, charge-transfer complex spectroscopy with tetracyanoethylene, and photoelectron spectroscopy [1]. The values obtained across all three techniques agreed within ±0.15 V. The DPCP isomers exhibit consistently lower oxidation potentials than their diphenyloxirane counterparts; the difference is attributed to inductive electron withdrawal from the phenyl ring by the electronegative oxygen of the oxirane ring [1]. In a separate study, the oxidation potentials (Ep vs. SCE) were reported as 1.43 V for cis-DPCP (compound 1) and 1.46 V for trans-DPCP (compound 2), while 1,2-bis(p-methoxyphenyl)cyclopropane (compound 3) showed a substantially lower value of 1.12 V [2]. The oxidation potential of trans-DPCP was also measured as Eox = 1.17 V vs. Ag/Ag⁺ (ca. 1.5 V vs. SCE), sufficiently low for one-electron oxidation by Na-ZSM-5 zeolite [3].

Electron-transfer photochemistry Cyclic voltammetry Radical cation energetics

Racemization Rate of trans-DPCP Exceeds trans→cis Isomerization Rate: Mechanistic Evidence for Trimethylene Diradical Intermediate

A direct kinetic comparison established that the thermal racemization rate of optically active trans-(−)-1,2-diphenylcyclopropane is greater than its rate of trans→cis geometric isomerization [1]. This relative rate ordering—racemization faster than isomerization—provides key mechanistic support for a trimethylene diradical intermediate in which rotation about a single bond (leading to racemization) is faster than the conformational reorganization required for cis product formation. The finding has been independently referenced and acknowledged in subsequent electron-transfer and stereomutation studies [2].

Thermal stereomutation Diradical mechanism Kinetic isotope effects

Cis vs. trans Differential Reactivity in Electron-Transfer Photochemistry: The cis Isomer Radical Cation Undergoes o,o′-Coupling Not Accessible to trans

Radical ion pairs generated by photoinduced electron transfer (PET) from cis- and trans-1,2-diphenylcyclopropane to singlet or triplet acceptors display isomer-dependent reaction manifolds [1]. Specifically, the cis-DPCP radical cation (cis-1•⁺) undergoes an additional o,o′ coupling reaction that generates 9-methylanthracene—a pathway that is not accessible from the trans isomer on steric grounds and is not available in the chloranil reaction for energetic reasons [1]. This establishes a clear stereochemistry-dependent bifurcation in product outcome that has no parallel in 1,2-diphenylethane (no ring strain-driven radical cation formation) or stilbenes (different radical ion pair behavior).

Photoinduced electron transfer Radical ion pair recombination Diastereoselective photochemistry

Zeolite-Confined One-Electron Oxidation of trans-DPCP Produces 1,3-Diphenylallyl Radical: A Reaction Not Observed Under Homogeneous Solution Conditions

Incorporation of trans-1,2-diphenylcyclopropane (1) into the channels of redox-active pentasil zeolite Na-ZSM-5 resulted in the formation of the exo,exo-1,3-diphenylallyl radical (2•), a transformation that requires sequential oxidation, ring opening, and deprotonation [1]. The same allyl radical was also formed upon incorporation of trans-1,3-diphenylpropene, confirming the structural assignment [1]. Critically, a direct comparison with solution photochemistry—both in the presence and absence of added base—demonstrated that the conversion of DPCP into the 1,3-diphenylallyl radical is a zeolite-specific reaction that does not occur in homogeneous solution [1]. The oxidation potential of trans-DPCP (Eox = 1.17 V vs. Ag/Ag⁺, ca. 1.5 V vs. SCE) is sufficiently low for oxidation by the zeolite framework [1].

Zeolite catalysis Confined-space oxidation Persistent radical generation

Thermal Crosslinking at 350°C with Irreversible Tg Increase: DPCP-Functionalized Polyimides vs. Diphenylacetylene-Based Systems

Poly(ether imide)s containing the 1,2-diphenylcyclopropane moiety were synthesized and directly compared with analogous polymers bearing the diphenylacetylene crosslinking unit [1]. Both polymer series were characterized by DSC, TGA, and NMR. Polymers containing either DPCP or diphenylacetylene can be thermally crosslinked when heated above 350°C, and the glass transition temperatures (Tg) of both polymer types increase after crosslinking [1]. The resulting crosslinked networks are insoluble in all solvents tested, and TGA shows no significant weight loss accompanies the crosslinking reaction [1]. Additionally, crosslinkable poly(phenylene oxide)s containing pendent 1,2-diphenylcyclopropane groups were independently synthesized via oxidative polymerization; these also crosslink at 350°C with concomitant Tg increase and formation of solvent-insoluble networks [2]. In diphenylacetylene-based poly(aryl ether) systems, polymers crosslinked at 340°C exhibit Tg increases ranging from 2°C to complete disappearance of Tg, depending on diphenylacetylene group concentration [3].

High-performance polymers Thermoset precursors Solvent-resistant coatings

Conformationally Restricted Bichromophore with C₂ Symmetry: trans-DPCP Exhibits Forbidden S₂←S₀ Transition Unlike 1,2-Diphenylethane Conformers

In a comprehensive supersonic jet spectroscopic study, the exciton coupling behavior of cis- and trans-1,2-diphenylcyclopropane (DPCP) was directly compared with that of 1,2-diphenylethane (DPE), 1,2-bis(4-methylphenyl)ethane, and 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene (THDC) using resonant enhanced two-photon ionization (R2PI) spectroscopy [1]. The trans isomer of DPCP possesses C₂ symmetry, and its S₂←S₀ transition is forbidden—a feature shared with the anti conformer of DPE (C₂h symmetry) but distinct from the gauche conformer of DPE where the S₂←S₀ transition is allowed and the exciton splitting is approximately three times larger [1]. The cis isomer of DPCP is asymmetric; its S₁←S₀ and S₂←S₀ transitions are localized on the bisected and perpendicular phenyl rings, respectively, with the S₂←S₀ minimum calculated to lie just 60 cm⁻¹ below the transition state along the phenyl torsional coordinate [1]. These spectroscopic signatures, absent in DPE and THDC, provide unequivocal evidence for through-cyclopropane conjugation and rigid conformational control.

Exciton coupling Supersonic jet spectroscopy Bichromophore conformation

Validated Application Scenarios for 1,2-Diphenylcyclopropane in Research and Industrial Procurement


Photoinduced Electron-Transfer (PET) Mechanistic Probe and Sensitizer Substrate

DPCP is established as a benchmark substrate for studying radical ion pair dynamics under PET conditions. Its cis and trans isomers exhibit distinct reactivity profiles: the cis radical cation uniquely undergoes o,o′ coupling, while the trans isomer does not [1]. The oxidation potentials (cis: 1.43 V, trans: 1.46 V vs. SCE) position DPCP within the accessible range for common PET sensitizers such as 9,10-dicyanoanthracene and chloranil [2]. Laboratories investigating back electron transfer in singlet vs. triplet radical ion pairs should procure the cis + trans mixture and, where stereochemically resolved outcomes are required, isolate individual isomers chromatographically.

Zeolite-Confined Radical Generation and Heterogeneous Oxidation Studies

trans-1,2-Diphenylcyclopropane is the only diarylcyclopropane for which zeolite-specific one-electron oxidation to a persistent 1,3-diphenylallyl radical has been unequivocally demonstrated, using Na-ZSM-5 as the redox-active host and EPR characterization of the product radical [1]. The oxidation potential of trans-DPCP (Eox = 1.17 V vs. Ag/Ag⁺, ca. 1.5 V vs. SCE) is matched to the oxidizing capacity of the zeolite framework [1]. This application scenario is unavailable to solution-phase analogs and is specifically enabled by the strained cyclopropane ring.

Thermally Crosslinkable High-Performance Polymer Precursor

DPCP-functionalized monomers yield poly(ether imide)s and poly(phenylene oxide)s that undergo thermal crosslinking above 350°C with demonstrable Tg increase and formation of solvent-resistant networks [1][2]. The 97% purity cis + trans DPCP from commercial suppliers (Thermo Scientific/Alfa Aesar) is directly suitable as a synthetic intermediate for preparing phenol-functionalized DPCP monomers via base-catalyzed decomposition of hydroxy-substituted 3,5-diphenyl-2-pyrazolines [2]. The absence of volatile byproducts during DPCP crosslinking—in contrast to some alternative crosslinking chemistries—makes it advantageous for thick-section composite fabrication.

Conformationally Rigid Bichromophore for Exciton Coupling and Energy Transfer Studies

The trans isomer of DPCP provides a C₂-symmetric, conformationally homogeneous bichromophore scaffold in which the cyclopropane ring mediates inter-chromophore coupling [1]. Unlike the conformationally flexible 1,2-diphenylethane (which populates both anti and gauche conformers), DPCP exists in a single ground-state conformation, eliminating conformer-averaging ambiguities in spectroscopic assignments [1]. Researchers calibrating Förster theory predictions or investigating through-bond vs. through-space energy transfer mechanisms benefit from the rigid DPCP geometry, which enforces well-defined phenyl-phenyl distances and orientations.

Quote Request

Request a Quote for 1,2-Diphenylcyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.